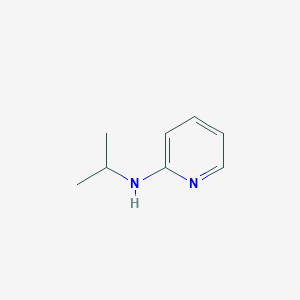

N-Isopropylpyridin-2-amine

説明

Synthesis Analysis

The synthesis of N-Isopropylpyridin-2-amine and related compounds typically involves the amination of pyridines. A general and efficient method for the 2-amination of pyridines and quinolines has been developed, where pyridine N-oxides are converted to 2-aminopyridines using a one-pot fashion with good functional group compatibility and high yields (Yin et al., 2007). This method provides a straightforward pathway to obtain N-Isopropylpyridin-2-amine through the selective amination process.

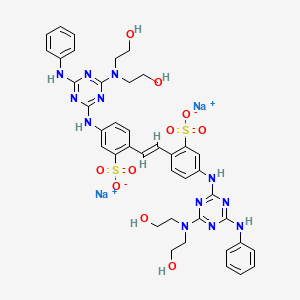

Molecular Structure Analysis

The molecular structure of N-Isopropylpyridin-2-amine and its analogs can exhibit dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has shown the existence of multiple isomeric structures within a relatively small energy difference, some of which possess divalent N(I) character indicating a competition between the thiazole and pyridine groups in accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013). This molecular flexibility and electron distribution are crucial for its chemical reactivity and properties.

Chemical Reactions and Properties

N-Isopropylpyridin-2-amine participates in various chemical reactions, illustrating its reactivity and functional group compatibility. For instance, its derivatives can undergo regioselective lithiation, offering a useful method for the synthesis of disubstituted pyridines (Epsztajn et al., 1980). This highlights its potential in organic synthesis, particularly in the construction of complex pyridine-based scaffolds.

Physical Properties Analysis

The physical properties of N-Isopropylpyridin-2-amine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. However, specific studies detailing these properties were not identified in the search results, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of N-Isopropylpyridin-2-amine, including acidity, basicity, and nucleophilicity, are tied to its molecular structure and the presence of the pyridine ring. The N-oxide and amine functionalities present in the compound and its derivatives allow for diverse reactivity patterns, including nucleophilic substitution and cyclocondensation reactions (Ju & Varma, 2006). Such properties make N-Isopropylpyridin-2-amine a valuable building block in synthetic organic chemistry.

科学的研究の応用

“N-Isopropylpyridin-2-amine” is appreciated across industry lines for its multiple application potentials . Here are some potential applications:

-

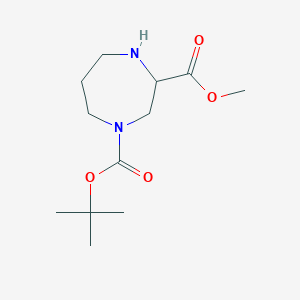

Pharmaceutical Compounds Production

-

Antitrypanosomal and Antiplasmodial Activities

- A study published in the journal “Monatshefte für Chemie - Chemical Monthly” discussed the synthesis of new 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .

- The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .

- These 2-aminopyrimidines were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

- Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

“N-Isopropylpyridin-2-amine” is a versatile compound with potential applications in various fields . Here are some additional potential applications:

-

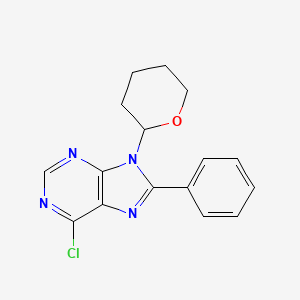

Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds

- A study published in “Accounts of Chemical Research” discussed the use of 2-(Pyridin-2-yl)isopropyl (PIP) amine as a directing group for divergent and asymmetric functionalization of unactivated methylene C(sp3)-H bonds .

- The study found that the combination of PIP amine with axially chiral ligands promoted asymmetric functionalization of unbiased methylene C(sp3)-H bonds .

- The reactions enabled the formation of C-O, C-N, C-C, and C-F bonds with palladium catalysts .

- The high stereocontrol compared with other bidentate directing groups might be attributable to steric communication between the ligand and gem-dimethyl moiety of PIP amine .

-

Synthesis of N-(Pyridin-2-yl)imidates

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPJCPJUEYREHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropylpyridin-2-amine | |

CAS RN |

15513-18-5 | |

| Record name | N-(1-Methylethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15513-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15513-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate](/img/no-structure.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)